![molecular formula C16H13N3O2S B2991705 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-57-5](/img/structure/B2991705.png)
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
The compound is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . These types of compounds are a special class of heterocyclic compounds and have been used in the design of biologically important organic molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones have been synthesized by introducing substituents into positions 2 and 7 of the ring .Scientific Research Applications
Antifungal Activity
Compounds with similar structures have been analyzed for their antifungal properties against various fungal strains .
Antiproliferative Activity
Some related compounds have been tested for their antiproliferative activity against certain cancer cell lines, such as A549 cells .
Synthesis Diversity
There has been research into diversifying the derivatization of similar pyrimido[1,2-a][1,3,5]triazin-6-one scaffolds by introducing substituents into different positions .
High Explosive Applications
Related triazolone compounds have been studied for their potential use in high explosive applications .
Antiviral Activity
Analogous compounds have been investigated for their antiviral activities and as potential analogs of existing antiviral drugs .
Future Directions
properties
IUPAC Name |
7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-7-8-14-17-15(18-16(21)19(14)9-11)22-10-13(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZKVAKDXCYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321317 |
Source
|
Record name | 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088936 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
896324-57-5 |
Source
|
Record name | 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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